REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:8]([O:10][CH2:11][CH3:12])=[O:9].[P:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16].Cl>C(#N)C.O.ClCCl>[CH2:11]([O:10][C:8]([N:1]1[CH:6]=[CH:5][CH:4]([P:13]([O:17][CH2:18][CH3:19])(=[O:20])[O:14][CH2:15][CH3:16])[CH:3]=[CH:2]1)=[O:9])[CH3:12].[P:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:9]
|
Name
|
|
Quantity
|
16.1 L
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
160 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
19.1 L
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
34.3 L
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
140 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The suspension is then stirred at −10 to 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 0° C
|
Type
|
TEMPERATURE
|
Details
|
The batch is cooled to −30° C.
|
Type
|
CUSTOM
|
Details
|
does not rise above −20° C.
|
Type
|
CUSTOM
|
Details
|
(ranging from −30 to −20° C.)
|
Type
|
STIRRING
|
Details
|
The solution is stirred in this range for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature over several hours (or overnight)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
exceeding 80° C.
|
Type
|
TEMPERATURE
|
Details
|
the residual liquid is cooled to 30° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the lower organic phase is pumped to a separate vessel
|
Type
|
WASH
|
Details
|
washed with water (100 L)
|
Type
|
WASH
|
Details
|
After pumping back to the original (water-washed) vessel, it
|
Type
|
WASH
|
Details
|
is washed with 1% potassium carbonate solution and finally with water to neutrality
|
Reaction Time |
2 h |
Name
|
diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1C=CC(C=C1)P(OCC)(=O)OCC
|
Name
|
triethyl phosphate
|
Type
|
product
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |